molecular formula C7H11NO2 B13012137 exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B13012137
M. Wt: 141.17 g/mol
InChI Key: AKYFBMZAWZFJPW-UHFFFAOYSA-N
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Description

exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid: is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid typically involves cyclopropanation reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (Ru) or cobalt (Co). The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes, such as the Gabriel synthesis, which allows for the efficient production of azabicyclohexane derivatives. The process involves multiple steps, including the formation of intermediates and their subsequent cyclization under specific conditions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: Pd/C in hydrogen atmosphere or LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted azabicyclohexane compounds .

Scientific Research Applications

Chemistry: In organic synthesis, exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: This compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. Its bicyclic structure can mimic natural substrates, making it useful in biochemical assays .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

  • exo-3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine
  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
  • exo-3-Azabicyclo[3.1.0]hexane-6-methanol

Comparison: Compared to its analogs, exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to the presence of the carboxylic acid functional group. This group enhances its reactivity and allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C7H11NO2/c1-8-2-4-5(3-8)6(4)7(9)10/h4-6H,2-3H2,1H3,(H,9,10)

InChI Key

AKYFBMZAWZFJPW-UHFFFAOYSA-N

Canonical SMILES

CN1CC2C(C1)C2C(=O)O

Origin of Product

United States

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